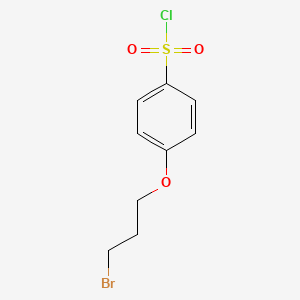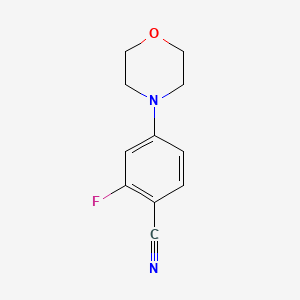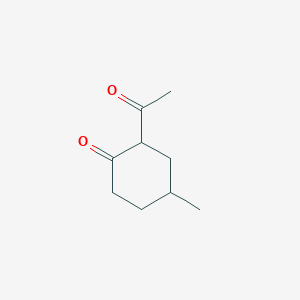![molecular formula C16H23ClN2O B8770527 1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE CAS No. 83929-36-6](/img/structure/B8770527.png)
1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE is a chemical compound with the molecular formula C16H23ClN2O. It is known for its unique structure, which includes a pyrrolidine ring and a piperidine ring, both of which are important in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE typically involves the reaction of 4-phenylpiperidine with pyrrolidine in the presence of a carbonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE can be compared with other similar compounds, such as:
1-((4-Phenyl-4-piperidyl)carbonyl)pyrrolidine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
4-Phenylpiperidine: A simpler structure that serves as a precursor in the synthesis of the target compound.
Pyrrolidine: A basic structure that is part of the target compound’s overall structure.
Propriétés
Numéro CAS |
83929-36-6 |
|---|---|
Formule moléculaire |
C16H23ClN2O |
Poids moléculaire |
294.82 g/mol |
Nom IUPAC |
(4-phenylpiperidin-4-yl)-pyrrolidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c19-15(18-12-4-5-13-18)16(8-10-17-11-9-16)14-6-2-1-3-7-14;/h1-3,6-7,17H,4-5,8-13H2;1H |
Clé InChI |
FFGYTIDDYFLYCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2(CCNCC2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 5-(1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylate](/img/structure/B8770531.png)
